molecular formula C5H11N7O B2502400 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide CAS No. 321432-55-7

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide

Cat. No.: B2502400
CAS No.: 321432-55-7
M. Wt: 185.191
InChI Key: UKMMFEKFLJBUPM-UHFFFAOYSA-N
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Description

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a tetraazole ring substituted with a dimethylamino group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via the cyclization of appropriate precursors such as nitriles or hydrazonyl halides in the presence of azide sources under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Acetohydrazide Formation: The final step involves the reaction of the tetraazole intermediate with hydrazine derivatives to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or carbonyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also serves as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group and the tetraazole ring play crucial roles in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(methylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide
  • 2-[5-(ethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide
  • 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetic acid

Uniqueness

Compared to similar compounds, 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide is unique due to the presence of both the dimethylamino group and the acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(dimethylamino)tetrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N7O/c1-11(2)5-8-9-10-12(5)3-4(13)7-6/h3,6H2,1-2H3,(H,7,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMMFEKFLJBUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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